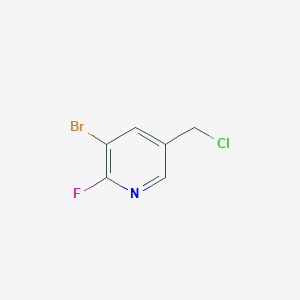

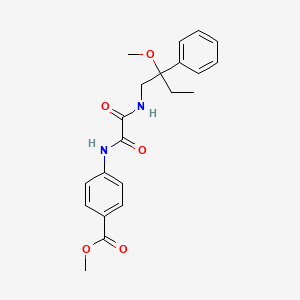

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the styrylsulfonyl group, and the attachment of the piperidine ring to the pyridine ring via an ether linkage. The trifluoromethyl group could be introduced using various methods, such as the use of trifluoromethylating reagents .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the pyridine ring .科学的研究の応用

Sulfonamide Cyclization

Sulfonamides, such as derivatives related to the mentioned compound, are used as novel terminators in cationic cyclizations. These reactions are catalyzed by trifluoromethanesulfonic acid, leading to the formation of pyrrolidines and piperidines, which are preferred even when tertiary carbocations could form piperidines. This process is significant for the efficient creation of polycyclic systems, demonstrating the compound's role in synthetic organic chemistry (Haskins & Knight, 2002).

Electrochemical Windows of Ionic Liquids

Research into the electrochemical windows (EWs) of ionic liquids, including those with piperidinium, pyridinium, and trifluoromethylsulfonyl groups, has shown that the structure of ionic liquids significantly affects their electrochemical properties. This is pivotal for their use as electrolytes in various industrial applications, demonstrating the broad relevance of trifluoromethylsulfonyl-containing compounds (Hayyan et al., 2013).

Boekelheide Rearrangement

The Boekelheide rearrangement has been applied using compounds with functionalities similar to "(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" for synthesizing pyrrolidines and piperidines. The use of di-tert-butylsilyl bis(trifluoromethanesulfonate) as a promoter showcases the compound's utility in facilitating intramolecular cyclizations, opening new avenues in medicinal chemistry and drug design (Massaro et al., 2011).

Heterocyclic Building Blocks Synthesis

Vinyl diphenylsulfonium triflate, bearing structural resemblance, has been used for the annulation of α-CF3 substituted, epoxide-fused heterocycles like pyrrolidines and piperidines. This methodology offers a diastereoselective approach to synthesizing valuable heterocyclic building blocks, underlining the compound's importance in developing pharmacologically active molecules (Fritz et al., 2012).

Metal Oxide Solubilization

Ionic liquids featuring trifluoromethylsulfonyl and other related groups have been designed for the selective dissolution of metal oxides and hydroxides. These findings are crucial for advancements in materials science, particularly in the selective extraction and processing of metals (Nockemann et al., 2008).

特性

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-6-7-18(23-14-16)27-17-8-11-24(12-9-17)28(25,26)13-10-15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLBGQKRUOUXGX-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)

![N-(2-fluorophenyl)-1-methyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2961173.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid](/img/structure/B2961182.png)

![4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961183.png)

![N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2961185.png)

![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)

![N-[1-(1-Adamantyl)propan-2-yl]-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2961188.png)

![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B2961192.png)